Unii-WC177dto9Q

Vue d'ensemble

Description

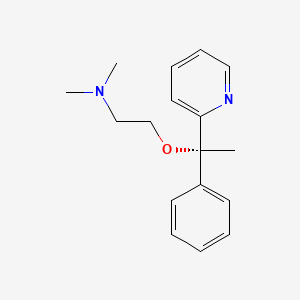

The substance identified by UNII “WC177dto9Q” is Doxylamine, specifically the ®-enantiomer . It is a chemical compound with the molecular formula C17H22N2O .

Molecular Structure Analysis

The InChIKey for Doxylamine ®-enantiomer is HCFDWZZGGLSKEP-QGZVFWFLSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a substance can include aspects such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the search results did not provide specific information on the physical and chemical properties of Doxylamine ®-enantiomer .Applications De Recherche Scientifique

Transforming Educational Programs for Researchers

- Topic : Educational strategies for translating scientific research into practical applications are crucial. This involves training academic researchers to innovate and create businesses that benefit society.

- Reference : (Giordan et al., 2011).

Collaborative Environments in Scientific Research

- Topic : The development and use of collaborative working environments are essential for managing large scientific applications and for facilitating data sharing among geographically dispersed scientists.

- Reference : (Şahin et al., 2009).

Standardizing Income Inequality Data for Research

- Topic : Standardization of income inequality datasets, such as the Standardized World Income Inequality Database (SWIID), enhances cross-national research on income inequality.

- Reference : (Solt, 2009).

Nanoparticle Synthesis in Scientific Research

- Topic : The synthesis of inorganic nanoparticles is a fundamental aspect of chemical research, contributing to advancements in various industries, including electronics.

- Reference : (Cushing et al., 2004).

Multidisciplinary Scientific Outreach for Students

- Topic : Initiatives like the DECODER journal involve students in the research process, enhancing their understanding and involvement in various scientific disciplines.

- Reference : (Dalmas et al., 2020).

Wireless LAN/UNII Applications in Scientific Research

- Topic : Research in areas like the design of high gain, microstrip antennas for WLAN and UNII standards reflects the ongoing advancements in wireless communication technologies.

- Reference : (Singla et al., 2019).

Joint Institute for Nuclear Research

- Topic : Organizations like the Joint Institute for Nuclear Research (JINR) play a significant role in advancing scientific knowledge through fundamental theoretical and experimental studies in physics.

- References :

Safety and Hazards

The safety and hazards associated with a substance can depend on various factors such as its toxicity, reactivity, and potential for causing harm to humans or the environment. Unfortunately, the search results did not provide specific information on the safety and hazards of Doxylamine ®-enantiomer .

Mécanisme D'action

Target of Action

Doxylamine, also known as UNII-WC177DTO9Q, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of sleep-wake cycles .

Mode of Action

Doxylamine acts by competitively inhibiting histamine at H1 receptors . This means it prevents histamine from binding to these receptors, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects , which contribute to its use in treating insomnia and allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by doxylamine is the histaminergic pathway . By blocking the H1 receptors, doxylamine disrupts the normal functioning of this pathway, leading to reduced allergic responses and sedation . The exact downstream effects can vary depending on the specific context, but they generally involve a decrease in allergic symptoms and an increase in sleepiness .

Pharmacokinetics

Doxylamine exhibits an oral bioavailability of 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of doxylamine is approximately 10-12 hours , meaning that it takes this amount of time for the concentration of the drug in the body to decrease by half. It is excreted in the urine (60%) and feces (40%) .

Result of Action

The molecular and cellular effects of doxylamine’s action primarily involve the reduction of histamine-mediated responses . This can lead to a decrease in allergy symptoms, such as sneezing, runny nose, and watery eyes . Additionally, the sedative effects of doxylamine can help induce sleep in individuals suffering from insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of doxylamine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, the pH of the environment can impact the ionization state of doxylamine, potentially affecting its absorption and distribution . It’s also worth noting that certain environmental contaminants can interact with doxylamine, influencing its degradation and removal from wastewater .

Propriétés

IUPAC Name |

N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391849-33-4 | |

| Record name | Doxylamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

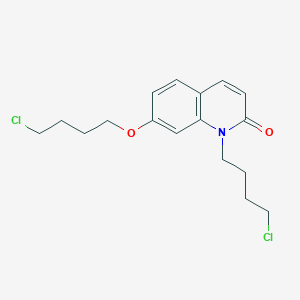

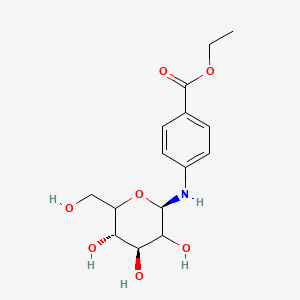

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

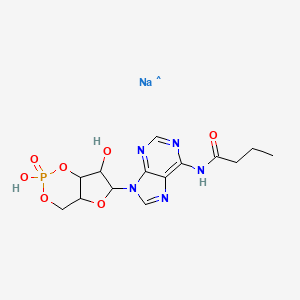

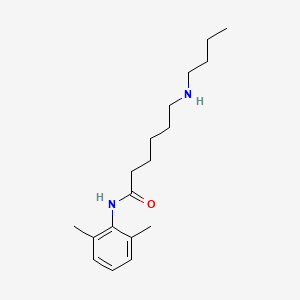

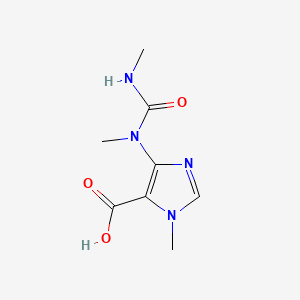

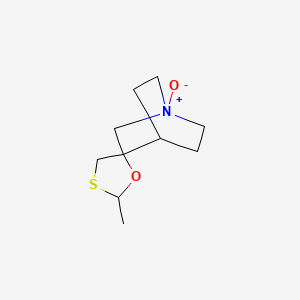

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)